N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide
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Overview
Description
N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is a synthetic organic compound that belongs to the class of oxalamides. These compounds are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis. The unique structure of this compound, featuring a pyrazole, thiophene, and isoxazole moiety, suggests potential biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole moiety: Starting from an appropriate diketone and hydrazine derivative.
Synthesis of the thiophene ring: Using a suitable thiophene precursor.
Construction of the isoxazole ring: Through cyclization reactions involving nitrile oxides.
Coupling reactions: To link the different moieties together, often using amide bond formation techniques.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Solvent selection: Choosing solvents that favor the desired reaction pathway.
Purification techniques: Employing chromatography, crystallization, or distillation to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Exploration as a drug candidate for various therapeutic targets.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes or receptors: Modulating their activity.
Interference with cellular pathways: Affecting signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide
- N1-(2-(thiophen-3-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide
Uniqueness
The presence of both pyrazole and thiophene rings in N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide may confer unique properties, such as enhanced binding affinity or specificity for certain biological targets, compared to similar compounds.
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3S/c1-10-6-11(2)22(20-10)14(13-4-5-26-9-13)8-18-16(23)17(24)19-15-7-12(3)25-21-15/h4-7,9,14H,8H2,1-3H3,(H,18,23)(H,19,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYHZGRAWKRIBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)C(=O)NC2=NOC(=C2)C)C3=CSC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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